molecular formula C29H41F3N8O9 B8180821 Cilengitide (trifluoroacetate)

Cilengitide (trifluoroacetate)

Cat. No.: B8180821
M. Wt: 702.7 g/mol
InChI Key: WHJCSACXAPYNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Integrin Family and Diverse Biological Functions

Integrins are a family of transmembrane glycoprotein receptors that are central to the communication between a cell and its surrounding environment. nih.govnus.edu.sg These receptors are heterodimers, meaning they are composed of two distinct, non-covalently associated subunits: an alpha (α) and a beta (β) subunit. nus.edu.sgd-nb.info In mammals, 18 α and 8 β subunits have been identified, which can combine to form 24 different integrin heterodimers. d-nb.infoproteininnovation.org This combinatorial diversity allows for a wide range of ligand specificities and functional roles. nus.edu.sg

Each integrin subunit consists of a large extracellular domain, a single transmembrane helix, and a short cytoplasmic tail. nus.edu.sgd-nb.info The extracellular domain is responsible for binding to components of the extracellular matrix (ECM)—such as fibronectin, laminin, and collagen—or to counterreceptors on other cells. nih.govd-nb.info The cytoplasmic tails connect to the cell's internal actin cytoskeleton via various anchor proteins, effectively creating a physical link between the outside and inside of the cell. nih.gov

This unique structure enables integrins to perform bidirectional signaling. "Outside-in" signaling occurs when ligand binding to the extracellular domain triggers conformational changes that activate intracellular signaling pathways. nus.edu.sgproteininnovation.org Conversely, "inside-out" signaling allows the cell to regulate the ligand-binding affinity of its integrins from within, a crucial process for events like immune cell trafficking. nih.govproteininnovation.org Through these mechanisms, integrins play a pivotal role in a multitude of fundamental biological processes, including cell adhesion, migration, proliferation, survival, and differentiation. nih.govd-nb.info

Table 1: Human Integrin Subunits

Subunit Type Members
Alpha (α) α1, α2, α3, α4, α5, α6, α7, α8, α9, α10, α11, αD, αE, αL, αM, αV, αX, αIIb
Beta (β) β1, β2, β3, β4, β5, β6, β7, β8

This table lists the known alpha and beta subunits that combine to form the 24 human integrin receptors.

Role of Integrins in Disease Pathogenesis: A Research Perspective

Given their central role in regulating cell behavior, it is not surprising that the dysregulation of integrin function is implicated in the pathogenesis of numerous diseases. nih.gov From a research perspective, integrins are of significant interest in oncology, inflammation, and infectious diseases. mdpi.commdpi.comresearchgate.net

In cancer, integrins are crucial for multiple events in the tumor microenvironment that drive tumor progression and metastasis. mdpi.com For example, certain integrins, particularly those of the αV family, are overexpressed on tumor cells and activated endothelial cells. mdpi.com This overexpression facilitates key processes such as tumor angiogenesis (the formation of new blood vessels that supply the tumor), invasion into surrounding tissues, and the establishment of metastatic colonies at distant sites. mdpi.comnih.gov Integrin-mediated signaling also contributes to cancer cell proliferation and survival, including resistance to apoptosis (programmed cell death), a phenomenon termed "anoikis" when detachment-induced. nih.govmdpi.com

In inflammatory conditions, integrins are key players in the recruitment of leukocytes (white blood cells) from the bloodstream to sites of inflammation. nih.govmdpi.com This process involves the adhesion of leukocyte integrins to their ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1), on the surface of endothelial cells lining the blood vessels. frontiersin.org Pathogens, including certain viruses and bacteria, can also exploit integrins as receptors to gain entry into host cells, initiating infection. mdpi.com

Rationale for Integrin Targeting in Preclinical Therapeutic Strategies

The critical involvement of integrins in pathological processes makes them attractive targets for therapeutic intervention. nih.govfrontiersin.org The rationale for targeting integrins in preclinical research is based on several key observations. A primary driver has been the ability of integrin inhibitors to suppress tumor angiogenesis in preclinical models. mdpi.com Since tumors require a blood supply to grow, inhibiting angiogenesis is a potent anti-cancer strategy. nih.gov

The expression patterns of certain integrins provide a basis for targeted therapy. Integrins such as αvβ3 and αv5 are highly expressed on activated endothelial cells during angiogenesis and on various tumor cells, while their expression on quiescent, healthy vessels and most normal tissues is low. nih.govnih.gov This differential expression suggests that inhibitors targeting these integrins could selectively act on the tumor and its vasculature, potentially limiting off-target effects. frontiersin.org

Preclinical therapeutic strategies often involve blocking the function of integrins using agents like monoclonal antibodies or small molecule inhibitors. nih.govnih.gov These agents are typically designed to occupy the ligand-binding site on the integrin, thereby preventing its interaction with ECM proteins and disrupting the downstream signaling necessary for processes like cell migration, invasion, and proliferation. frontiersin.org Numerous preclinical studies have demonstrated that inhibiting integrins like αVβ3, αVβ5, and α5β1 can reduce tumor growth and prevent metastasis in various experimental models, providing a strong rationale for their continued investigation. mdpi.comnih.gov

Cilengitide (trifluoroacetate) as a Prototypic Integrin Inhibitor for Research Applications

Cilengitide is a synthetic, cyclic pentapeptide that has been extensively studied as a prototypic integrin inhibitor. nih.govnih.gov It was designed based on the arginine-glycine-aspartic acid (RGD) sequence, a key motif found in many ECM proteins that is recognized by integrins. nih.govevitachem.com Specifically, Cilengitide is a potent and selective antagonist of αvβ3 and αvβ5 integrins. ontosight.ai The trifluoroacetate salt form is often used in research settings to enhance the compound's solubility and stability. evitachem.com

The mechanism of action for Cilengitide involves competitively binding to the RGD-binding site of αvβ3 and αvβ5 integrins. nih.govontosight.ai This binding blocks the interaction between the integrins and their natural ligands in the ECM, such as vitronectin. nih.govuzh.ch By disrupting this crucial link, Cilengitide interferes with integrin-mediated signaling pathways.

In preclinical research, Cilengitide has demonstrated significant anti-tumor and anti-angiogenic activity. nih.gov In vitro studies have shown that it can inhibit cell adhesion and induce apoptosis in endothelial cells and certain tumor cells that express its target integrins. nih.gov It has been shown to block the proliferation and differentiation of endothelial precursor cells, which are important for tumor angiogenesis. nih.govuzh.ch In various animal models, Cilengitide has been observed to inhibit the growth of tumors and suppress metastasis formation. nih.govwikipedia.org These findings established Cilengitide as a key research tool for exploring the therapeutic potential of integrin inhibition. evitachem.com

Table 2: In Vitro Inhibitory Activity of Cilengitide

Target Integrin Ligand IC₅₀ (nM)
αvβ3 Vitronectin 4 medchemexpress.commedchemexpress.com
αvβ5 Vitronectin 79 medchemexpress.commedchemexpress.com
α5β1 - 14.9 medchemexpress.com

IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of Cilengitide required to inhibit 50% of integrin-ligand binding or integrin activity in cell-free assays. A lower value indicates higher potency.

Properties

IUPAC Name

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJCSACXAPYNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41F3N8O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What experimental design considerations are critical for assessing cilengitide’s dose- and time-dependent effects in vitro?

Methodological Answer:

  • Concentration Ranges : Use 0–25 μM for glioma cells (U87MG, U251MG) to capture growth inhibition and apoptosis induction . For endothelial cells (HMEC-1), test 0.1–50 μM to evaluate adhesion and proliferation effects .
  • Time Points : Measure apoptosis at 24–48 hours for acute responses (e.g., caspase activation in MCF-7 cells) , and extend to 72 hours for growth inhibition in FaDu/CAL27 cells .
  • Controls : Include vitronectin-coated surfaces to validate integrin αvβ3/αvβ5 inhibition . Use caspase inhibitors (e.g., zVAD-fmk) to confirm caspase-independent death pathways observed in glioma models .

Q. How can researchers reconcile contradictory findings on cilengitide’s efficacy across cell lines?

Methodological Answer:

  • Expression Profiling : Quantify αvβ3/αvβ5 integrin surface levels via flow cytometry, as efficacy does not correlate directly with target expression in glioma cells .
  • Functional Assays : Combine proliferation (MTT assay), apoptosis (Annexin V/PI staining), and autophagy markers (LC3-II) to distinguish context-specific responses. For example, autophagy induction occurs at 12 hours in U87MG cells, preceding apoptosis .
  • Co-culture Models : Use endothelial-glioma co-cultures to mimic tumor microenvironment interactions, as cilengitide’s anti-angiogenic effects may dominate in vivo .

Advanced Research Questions

Q. What mechanistic insights explain cilengitide’s lack of clinical efficacy despite promising preclinical data?

Methodological Answer:

  • Pharmacokinetic (PK) Limitations : The short elimination half-life (~3–4 hours) necessitates continuous infusion to maintain therapeutic levels, as intermittent dosing in the CENTRIC trial (2,000 mg twice weekly) failed to improve survival in glioblastoma patients .
  • MGMT Status : Preclinical data show no correlation between MGMT promoter methylation and cilengitide sensitivity, contradicting earlier hypotheses . Validate using isogenic MGMT-knockout/overexpression models.
  • Vascular Normalization Hypothesis : Prioritize perfusion imaging (e.g., DCE-MRI) in preclinical models to assess whether cilengitide enhances temozolomide delivery via vascular remodeling, as suggested in vivo .

Q. How can researchers optimize combination therapies with cilengitide to overcome resistance?

Methodological Answer:

  • Sequential Dosing : Administer cilengitide after radiotherapy to avoid interference with DNA repair pathways, as shown in U87MG models where cilengitide did not radiosensitize cells .
  • Dual Integrin Inhibition : Pair cilengitide with α4β7 integrin blockers (e.g., vedolizumab) to target complementary adhesion pathways in metastatic models .
  • Biomarker-Driven Trials : Stratify patients by integrin heterodimer expression (αvβ3 vs. αvβ5) using immunohistochemistry, as differential target engagement may explain variable responses .

Data Contradiction Analysis

Q. Why do some studies report cilengitide-induced apoptosis while others observe only growth arrest?

Methodological Answer:

  • Cell Type Variability : Apoptosis dominates in epithelial cancers (e.g., T-47D, FaDu) at 48 hours with 20 μM cilengitide , whereas glioma cells (U87MG) require higher doses (25 μg/mL) and longer exposure (48–72 hours) for significant death .
  • Caspase-Independent Pathways : In glioma models, apoptosis occurs without caspase activation (e.g., Bcl-XL overexpression or p53 status do not alter outcomes) . Use pan-caspase inhibitors (zVAD-fmk) to confirm alternative death mechanisms.

Q. How should discrepancies between in vitro and clinical trial outcomes (e.g., CENTRIC trial) guide future research?

Methodological Answer:

  • Preclinical-Clinical Bridging : Integrate PK/PD modeling to align dosing schedules. For example, simulate cilengitide’s short half-life in animal models using osmotic pumps for sustained delivery .
  • Tumor Heterogeneity : Use patient-derived xenografts (PDXs) with intact vasculature to recapitulate the tumor-stroma interactions absent in monolayer cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilengitide (trifluoroacetate)
Reactant of Route 2
Cilengitide (trifluoroacetate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.